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molecular formula C4H8F3NO2 B8381142 1,2-Propanediol, 2-(aminomethyl)-3,3,3-trifluoro-, (2S)-

1,2-Propanediol, 2-(aminomethyl)-3,3,3-trifluoro-, (2S)-

Cat. No. B8381142
M. Wt: 159.11 g/mol
InChI Key: VDNXUNJAKWADMR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247377B2

Procedure details

A solution of 3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol (8.33 g, 33.4 mmol) in ethanol (550 ml) containing palladium hydroxide on carbon (20%, 800 mg) was stirred under an atmosphere of hydrogen for 24 hours. The catalyst was filtered off via a pad of celite and the filtrate was concentrated under reduced pressure, toluene was added and the solution evaporated again under reduced pressure to give the title compound (5.06 g) as an oil.
Name
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([CH2:7][NH:8]CC1C=CC=CC=1)([OH:6])[CH2:4][OH:5]>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:7][C:3]([OH:6])([C:2]([F:17])([F:16])[F:1])[CH2:4][OH:5] |f:2.3.4|

Inputs

Step One
Name
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
Quantity
8.33 g
Type
reactant
Smiles
FC(C(CO)(O)CNCC1=CC=CC=C1)(F)F
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off via a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure, toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution evaporated again under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC(CO)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08247377B2

Procedure details

A solution of 3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol (8.33 g, 33.4 mmol) in ethanol (550 ml) containing palladium hydroxide on carbon (20%, 800 mg) was stirred under an atmosphere of hydrogen for 24 hours. The catalyst was filtered off via a pad of celite and the filtrate was concentrated under reduced pressure, toluene was added and the solution evaporated again under reduced pressure to give the title compound (5.06 g) as an oil.
Name
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([CH2:7][NH:8]CC1C=CC=CC=1)([OH:6])[CH2:4][OH:5]>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:7][C:3]([OH:6])([C:2]([F:17])([F:16])[F:1])[CH2:4][OH:5] |f:2.3.4|

Inputs

Step One
Name
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
Quantity
8.33 g
Type
reactant
Smiles
FC(C(CO)(O)CNCC1=CC=CC=C1)(F)F
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off via a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure, toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution evaporated again under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC(CO)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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